1-(hydroxymethyl)cyclobutane-1-carbonitrile
Description
Contextualization within Cyclobutane (B1203170) Chemistry Research
Cyclobutane derivatives are increasingly recognized for their ability to impart unique three-dimensional structures to larger molecules. nih.govnih.gov Historically, the synthesis of cyclobutanes was considered challenging due to the inherent ring strain of the four-membered ring. baranlab.org However, modern synthetic methods have made a wide array of functionalized cyclobutanes more accessible. mdpi.comorganic-chemistry.org These small rings are now seen as valuable building blocks that can improve the physicochemical properties of drug candidates, such as metabolic stability and conformational rigidity. nih.govru.nl The research into cyclobutane chemistry is driven by the desire to create novel molecular scaffolds that can lead to new therapeutic agents and advanced materials. whiterose.ac.uklifechemicals.com
The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group (which can also be hydrolyzed to a carboxylic acid or reduced to an amine) makes 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891) a versatile synthetic intermediate. researchgate.net The nitrile and hydroxymethyl groups can be chemically manipulated to introduce a variety of other functionalities, allowing for the elaboration of the cyclobutane core into more complex structures.
As a molecular scaffold, the cyclobutane ring of this compound provides a rigid framework that can be used to control the spatial orientation of appended chemical groups. This is particularly important in drug design, where the precise positioning of pharmacophores is crucial for biological activity. The strained nature of the cyclobutane ring can also be exploited in ring-opening reactions to generate other types of cyclic and acyclic compounds. researchgate.net
The current academic research landscape for functionalized cyclobutanes is vibrant and expanding. A significant portion of this research is focused on the development of new synthetic methodologies to access stereochemically complex cyclobutane derivatives. mdpi.comnih.gov Techniques such as photochemical [2+2] cycloadditions, transition metal-catalyzed reactions, and the functionalization of pre-existing cyclobutane rings are actively being explored. organic-chemistry.org
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader interest in functionalized cyclobutanes as building blocks for bioactive molecules suggests its potential utility. nih.govwhiterose.ac.uk Research into related compounds, such as other cyclobutane cyanohydrins and hydroxymethyl cyclobutane derivatives, indicates that such scaffolds are valuable in the synthesis of natural products and pharmaceutical agents. researchgate.netacs.org The academic community continues to explore the synthetic potential of strained ring systems, and it is anticipated that the applications of versatile building blocks like this compound will become more widespread as new synthetic strategies are developed.
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHIMDMICMIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-83-2 | |
| Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Hydroxymethyl Cyclobutane 1 Carbonitrile and Its Derivatives
Direct Synthesis Approaches for 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891)
Direct synthesis strategies focus on creating the target molecule from precursors that allow for the straightforward installation of the hydroxymethyl and nitrile functionalities.
A highly effective and chemoselective method for synthesizing this compound involves the selective reduction of a carboxylic acid precursor. The most logical starting material for this approach is 1-cyano-1-cyclobutanecarboxylic acid.
The primary challenge in this transformation is reducing the carboxylic acid group without affecting the nitrile group. Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS), are exceptionally well-suited for this purpose. These reagents are known to exhibit high chemoselectivity for the reduction of carboxylic acids in the presence of numerous other functional groups, including nitriles, esters, and amides. researchgate.netunirioja.esorganic-chemistry.org
The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. youtube.com The mild conditions and high selectivity of borane reduction make it a preferred method for this key transformation. youtube.com
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction This table is interactive. Click on the headers to sort.
| Reducing Agent | Selectivity for R-COOH vs R-CN | Typical Conditions | Reference |
|---|---|---|---|
| Borane (BH₃·THF or BMS) | High (Reduces COOH, tolerates CN) | THF, 0 °C to RT | unirioja.es |
| Lithium Aluminum Hydride (LiAlH₄) | Low (Reduces both COOH and CN) | Anhydrous ether or THF, 0 °C to reflux | unirioja.es |
| Sodium Borohydride (NaBH₄) | Low (Generally unreactive with COOH) | Protic solvents (e.g., EtOH, MeOH) | unirioja.es |
The construction of the cyclobutane (B1203170) ring is a fundamental aspect of synthesizing its derivatives. The [2+2] cycloaddition reaction is one of the most direct and atom-economical methods for forming four-membered rings. nih.govorgsyn.org In a hypothetical approach to this compound, a ketene (B1206846) acetal (B89532) could react with acrylonitrile (B1666552) in a [2+2] cycloaddition. The resulting 1-cyano-1-alkoxycyclobutane could then be hydrolyzed and reduced to afford the target molecule.
Alternative strategies involve the cyclization of acyclic precursors. For instance, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) yields diethyl cyclobutane-1,1-dicarboxylate. orgsyn.org This common precursor can then be further manipulated to introduce the required nitrile and hydroxymethyl groups.
Functional Group Interconversions on Cyclobutane Scaffolds to Yield this compound Derivatives
A versatile strategy for the synthesis of this compound begins with a readily available and symmetrical precursor, 1,1-cyclobutanedicarboxylic acid. orgsyn.orgchemicalbook.com This approach relies on a sequence of selective functional group interconversions.
The synthetic sequence can be outlined as follows:
Monoamide Formation: 1,1-cyclobutanedicarboxylic acid is converted to its monoamide, 1-carbamoylcyclobutane-1-carboxylic acid.
Nitrile Formation: The amide group is then dehydrated to a nitrile group using a standard dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or Burgess reagent), yielding 1-cyano-1-cyclobutanecarboxylic acid.
Selective Reduction: As described in section 2.1.1, the carboxylic acid group of 1-cyano-1-cyclobutanecarboxylic acid is selectively reduced using a borane reagent to furnish the final product, this compound. unirioja.es
This pathway offers a high degree of control and utilizes a common, scalable starting material.
Stereoselective and Enantioselective Synthesis Pathways Involving Cyclobutane Nitriles
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of significant interest in drug discovery. Stereoselective and enantioselective methods are crucial for controlling the spatial orientation of substituents on the cyclobutane ring.
Asymmetric [2+2] cycloadditions are a powerful tool for this purpose. These reactions often employ chiral catalysts to induce enantioselectivity. For example, visible-light-induced asymmetric [2+2] cycloadditions, catalyzed by chiral iridium complexes or chiral Brønsted acids, can produce enantioenriched cyclobutane derivatives. orgsyn.org By starting with a substituted alkene, these methods can generate chiral cyclobutane nitriles with high diastereoselectivity and enantioselectivity.
Another advanced strategy involves the rhodium(II)-catalyzed C–H functionalization of cyclobutanes, which can create chiral building blocks for pharmaceutically relevant compounds. nih.gov These methods provide access to complex, multi-substituted cyclobutane scaffolds with defined stereochemistry.
Green Chemistry Approaches in the Synthesis of Cyclobutane-containing Molecules
Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of cyclobutane synthesis, green chemistry principles are being applied to reduce waste, energy consumption, and the use of hazardous materials.
A prominent green approach is the use of visible-light photocatalysis for [2+2] cycloaddition reactions. researchgate.netacs.org These reactions can often be performed at room temperature, avoiding the high energy input required for traditional thermal cycloadditions. Photocatalysis can also enable reactions that are difficult to achieve through other means and may proceed in greener solvents. researchgate.netrsc.org The use of an electron relay system in some photocatalytic methods can prevent side reactions like cycloreversion, improving the efficiency and yield of cyclobutane formation. nih.gov
Table 2: Green Chemistry Metrics in Cyclobutane Synthesis This table is interactive. Click on the headers to sort.
| Method | Green Principle | Advantages | Reference |
|---|---|---|---|
| Visible-Light Photocatalysis | Energy Efficiency | Mild conditions (room temp.), avoids high-energy thermal processes. | acs.org |
| [2+2] Cycloaddition | Atom Economy | All atoms from the reactants are incorporated into the product. | nih.gov |
| Aqueous-Phase Synthesis | Safer Solvents | Reduces reliance on volatile organic compounds (VOCs). | rsc.org |
Scalable Synthesis and Preparative Methods for this compound
For practical applications, the synthesis of this compound must be scalable and economically viable. A robust and scalable synthesis would likely start from inexpensive and readily available materials.
The synthesis of the key precursor, 1,1-cyclobutanedicarboxylic acid, has been well-documented in resources like Organic Syntheses, which are known for providing reliable and scalable laboratory procedures. orgsyn.org The synthesis involves the condensation of ethyl malonate with 1,3-dibromopropane, followed by hydrolysis. This procedure is amenable to large-scale production.
Subsequent steps, such as the functional group interconversions described in section 2.2, utilize standard and well-understood chemical reactions that are generally scalable. Furthermore, patents for related structures, such as the cyclopropyl (B3062369) analogue, often detail processes optimized for industrial production, providing insights into suitable conditions and reagents for large-scale synthesis. google.compatsnap.com A Chinese patent also describes the scalable reduction of various cycloalkyl carboxylates to their corresponding alcohols, a key step in the proposed synthesis. google.com
Chemical Reactivity and Transformation Studies of 1 Hydroxymethyl Cyclobutane 1 Carbonitrile
Reactions Involving the Hydroxymethyl Moiety
The primary alcohol functionality in 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891) is a versatile site for a range of chemical modifications, including oxidation and derivatization for protection or functional group interconversion.
Oxidation Reactions of the Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde, 1-formylcyclobutane-1-carbonitrile, or the carboxylic acid, 1-cyanocyclobutane-1-carboxylic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions employed.
Table 1: Expected Products from the Oxidation of this compound
| Oxidizing Agent/Conditions | Expected Product | Product Class |
|---|---|---|
| Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | 1-formylcyclobutane-1-carbonitrile | Aldehyde |
| Dess-Martin periodinane (DMP), CH₂Cl₂ | 1-formylcyclobutane-1-carbonitrile | Aldehyde |
| Chromium trioxide (CrO₃), H₂SO₄, acetone (B3395972) (Jones oxidation) | 1-cyanocyclobutane-1-carboxylic acid | Carboxylic Acid |
| Potassium permanganate (B83412) (KMnO₄), NaOH, H₂O, heat | 1-cyanocyclobutane-1-carboxylic acid | Carboxylic Acid |
Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. Conversely, strong oxidizing agents like those used in the Jones oxidation (CrO₃ in sulfuric acid) or potassium permanganate under basic conditions will readily oxidize the primary alcohol to the carboxylic acid.
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into a variety of other functional groups.
Nucleophilic Additions to the Nitrile Group
The nitrile group readily undergoes nucleophilic addition. The initial product is an imine anion, which is then typically hydrolyzed during aqueous workup to yield a final product.
Reduction to Amines: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. This reaction proceeds via the nucleophilic addition of hydride ions. The resulting product from this compound is 1-(aminomethyl)cyclobutane-1-methanol.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would produce 1-(1-oxopropyl)cyclobutane-1-methanol.
Table 3: Products of Nucleophilic Addition to the Nitrile Group
| Nucleophile/Reagent | Intermediate | Final Product after Hydrolysis |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dianion | 1-(aminomethyl)cyclobutane-1-methanol (Primary Amine) |
| Methylmagnesium bromide (MeMgBr) | Imine anion salt | 1-(1-oxopropyl)cyclobutane-1-methanol (Ketone) |
| Phenylithium (PhLi) | Imine anion salt | 1-(benzoyl)cyclobutane-1-methanol (Ketone) |
Hydrolysis and Related Transformations of the Nitrile Functionality
Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.comyoutube.com This transformation is one of the most fundamental reactions of the nitrile group. researchgate.net
Partial Hydrolysis to Amide: Careful hydrolysis under controlled conditions can stop the reaction at the amide stage. youtube.com This can often be achieved using milder conditions, for example, by heating with concentrated sulfuric acid or by using basic hydrogen peroxide. The product of partial hydrolysis is 1-(hydroxymethyl)cyclobutane-1-carboxamide.
Complete Hydrolysis to Carboxylic Acid: Vigorous hydrolysis under either acidic or basic conditions leads to the formation of a carboxylic acid. savemyexams.com Heating the nitrile under reflux with aqueous acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH) will result in the formation of 1-carboxy-1-(hydroxymethyl)cyclobutane. savemyexams.com If basic hydrolysis is performed, a final acidification step is required to protonate the intermediate carboxylate salt.
Cyclobutane (B1203170) Ring Transformations and Reactivity
The cyclobutane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. This inherent strain makes the cyclobutane ring susceptible to cleavage under certain reaction conditions, although it is generally stable at room temperature. researchgate.netnih.gov
The reactivity of the cyclobutane ring in this compound is an important consideration during chemical transformations. While many reactions can be performed selectively on the hydroxymethyl and nitrile groups without affecting the ring, harsh conditions may lead to ring-opening reactions. researchgate.net
Stability: Under many standard synthetic conditions, such as those for the protection of alcohols or the mild hydrolysis of nitriles, the cyclobutane ring is expected to remain intact. The stability of the ring allows it to serve as a rigid scaffold, influencing the spatial orientation of the functional groups it carries. nih.gov
Ring-Opening Reactions: Under more forceful conditions, such as high temperatures, strong acids or bases, or in the presence of certain transition metal catalysts, the cyclobutane ring can undergo cleavage. researchgate.net These reactions can lead to the formation of linear butane (B89635) derivatives or undergo rearrangement to form more stable cyclopentane (B165970) or cyclohexane (B81311) systems. The specific products of ring-opening would depend on the reagents and mechanisms involved. For instance, reactions that proceed through carbocationic intermediates adjacent to the ring could trigger Wagner-Meerwein type rearrangements, leading to ring expansion.
The presence of the two functional groups on the same carbon atom can also influence the ring's reactivity, potentially facilitating specific ring-opening or rearrangement pathways that are not observed in unsubstituted cyclobutane. researchgate.net
Ring Expansion Reactions of Cyclobutane Derivatives
Ring expansion reactions of cyclobutane derivatives are driven by the release of ring strain, offering a synthetic route to larger, more stable carbocycles. A notable example is the Tiffeneau-Demjanov rearrangement, which can be applied to derivatives of this compound. wikipedia.orgorganicreactions.orgresearchgate.net This reaction sequence typically involves the conversion of a cyanohydrin to a β-amino alcohol, followed by diazotization with nitrous acid to induce a ring-enlarging rearrangement.
For this compound, the nitrile group can be reduced to a primary amine, yielding 1-(aminomethyl)cyclobutanol. Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which is a good leaving group. Subsequent loss of nitrogen gas can lead to the formation of a primary carbocation. A 1,2-alkyl shift, driven by the relief of the four-membered ring's strain, results in the expansion of the cyclobutane ring to a cyclopentanone. wikipedia.orgwikipedia.org This transformation provides a valuable method for the synthesis of five-membered rings from readily available cyclobutane precursors. chemistrysteps.comstackexchange.com
The general mechanism for the Tiffeneau-Demjanov rearrangement is outlined below:
Diazotization: The primary amine reacts with nitrous acid to form a diazonium salt.
Carbocation Formation: The diazonium group departs as nitrogen gas, generating a primary carbocation.
Rearrangement: A carbon-carbon bond from the cyclobutane ring migrates to the carbocation center, leading to a ring-expanded carbocation.
Product Formation: The resulting carbocation is captured by water to form a ketone after deprotonation.
| Starting Material | Reagents | Key Intermediate | Product |
| 1-(aminomethyl)cyclobutanol | 1. NaNO₂, HCl | Diazonium salt | Cyclopentanone |
| 2. H₂O |
It is important to note that the regioselectivity of the rearrangement can be influenced by the substitution pattern on the cyclobutane ring.
Ring Cleavage and Opening Reactions of Cyclobutanes
The inherent strain in the cyclobutane ring makes it susceptible to cleavage under various reaction conditions. researchgate.net These reactions are often driven by the formation of more stable, acyclic products. The presence of functional groups, such as the hydroxyl and nitrile moieties in this compound, can influence the course of these reactions.
Acid-catalyzed ring-opening reactions can occur, particularly if the hydroxyl group is protonated, turning it into a good leaving group (water). libretexts.orgkhanacademy.org The resulting carbocation can then undergo rearrangement or be trapped by a nucleophile, leading to a variety of acyclic products. Similarly, strong bases can induce ring cleavage, especially if there are acidic protons alpha to the nitrile group, although this is less common for the C-C bond cleavage of the ring itself without other activating groups.
Reductive cleavage of the cyclobutane ring is also a known transformation, often requiring forcing conditions or the presence of specific catalysts. For instance, catalytic hydrogenation with certain transition metals at elevated temperatures and pressures can lead to the opening of the four-membered ring to form linear alkanes. libretexts.org
Oxidative cleavage can also be achieved using strong oxidizing agents. The specific products of such reactions would depend on the nature of the oxidant and the reaction conditions.
[2+2] Cycloaddition Reactions and Related Photochemical Processes for Cyclobutane Analogs
While [2+2] cycloaddition is a primary method for the synthesis of cyclobutane rings, the reverse reaction, or related photochemical processes, can also occur. researchgate.net Cyclobutane derivatives can undergo photochemical ring-opening or rearrangement reactions upon irradiation with UV light. The specific outcome of such a reaction for this compound has not been extensively studied. However, general principles suggest that the absorption of UV light could promote an electron to a higher energy orbital, potentially weakening the C-C bonds of the strained ring and leading to cleavage or isomerization.
The Norrish-Yang cyclization is a relevant photochemical reaction for ketones, where intramolecular hydrogen abstraction is followed by cyclization to form a cyclobutanol. While this compound is not a ketone, this reaction highlights the potential for photochemical transformations in strained ring systems.
Electrophilic and Nucleophilic Substitution Reactions on the Cyclobutane Ring
Direct electrophilic or nucleophilic substitution on the sp³-hybridized carbon atoms of the cyclobutane ring is generally challenging. However, the functional groups present in this compound can be modified through substitution reactions.
Nucleophilic substitution can be readily performed on a derivative of this compound where the hydroxyl group has been converted into a better leaving group, such as a tosylate or a halide. researchgate.net For example, treatment with p-toluenesulfonyl chloride in the presence of a base would yield 1-(tosyloxymethyl)cyclobutane-1-carbonitrile. This tosylate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, allowing for the introduction of different functional groups at the hydroxymethyl position.
Electrophilic additions are more characteristic of unsaturated systems and are not typically observed on the saturated cyclobutane ring itself. nih.gov However, the nitrile group can undergo reactions with electrophiles under certain conditions, although this usually involves activation of the nitrile.
C-H Functionalization Strategies for Cyclobutane-Containing Structures
Direct C-H functionalization has emerged as a powerful tool for the selective modification of unactivated C-H bonds, including those on a cyclobutane ring. acs.orgnih.gov These methods offer a more atom-economical and efficient alternative to traditional synthetic routes that often require pre-functionalization. Both palladium and rhodium-based catalytic systems have been successfully employed for the C-H functionalization of cyclobutane derivatives. chemrxiv.orgresearchgate.net
Palladium-catalyzed C-H arylation, for instance, can be directed by a suitable functional group on the substrate. acs.org In the case of this compound, either the hydroxyl or the nitrile group could potentially act as a directing group, guiding the catalyst to a specific C-H bond on the ring. The use of a directing group can control the regioselectivity of the arylation, leading to the formation of specific substituted cyclobutane products. nih.gov
Rhodium-catalyzed C-H functionalization often proceeds via a carbene insertion mechanism and has also been shown to be effective for the modification of cyclobutane rings. The choice of catalyst and ligands can influence the site-selectivity of the C-H insertion. chemrxiv.org
| Catalyst System | Directing Group | Type of C-H Functionalization | Potential Application |
| Palladium(II) | Hydroxyl, Nitrile | Arylation, Alkenylation | Introduction of aryl or vinyl groups |
| Rhodium(II) | - | Carbene Insertion | Formation of new C-C bonds |
These C-H functionalization strategies provide a modern and versatile approach to the synthesis of complex, substituted cyclobutane structures from simpler precursors. acs.org
Studies on Acid-Base Properties and Electronic Effects of Substituents on Cyclobutane Nitriles
The acid-base properties of this compound are primarily associated with the hydroxyl group, which can act as a weak acid, and the nitrile group, which has a lone pair of electrons on the nitrogen but is a very weak base. The pKa of the hydroxyl group is expected to be in the typical range for a primary alcohol.
The electronic effects of the substituents on the cyclobutane ring can influence its reactivity. The nitrile group is electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond. libretexts.org This electron-withdrawing effect can be transmitted through the sigma bonds of the cyclobutane ring, a phenomenon described by Hammett-type relationships. osti.govdntb.gov.ua The electron-withdrawing nature of the nitrile group can affect the stability of adjacent carbocations or carbanions, thereby influencing the rates and outcomes of reactions involving the cyclobutane ring.
| Substituent | Electronic Effect | Influence on Reactivity |
| -CN (Nitrile) | Electron-withdrawing (inductive and resonance) | Can stabilize adjacent carbanions, destabilize adjacent carbocations. |
| -CH₂OH (Hydroxymethyl) | Weakly electron-withdrawing (inductive) | Minimal electronic effect on the ring compared to the nitrile group. |
Spectroscopic and Structural Characterization in Research of 1 Hydroxymethyl Cyclobutane 1 Carbonitrile
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891), the structure suggests several distinct proton signals would be expected. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would typically present as a broad singlet. The six protons on the cyclobutane (B1203170) ring are diastereotopic and chemically non-equivalent, which would result in complex multiplets in the aliphatic region of the spectrum.
While specific, publicly available experimental data for this compound is scarce, a hypothetical ¹H NMR data table based on its structure is presented below.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | Variable, broad | s (broad) | 1H |
| -CH₂-OH | ~3.7 | s | 2H |
| Ring -CH₂- | ~2.0 - 2.6 | m | 6H |
Note: This table is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, five distinct signals are anticipated: one for the nitrile carbon (-C≡N), one for the quaternary carbon C1, one for the hydroxymethyl carbon (-CH₂OH), and two for the non-equivalent methylene carbons of the cyclobutane ring (C2/C4 and C3). The signal for the nitrile carbon is characteristically found far downfield.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C≡N | ~120 |
| -C(CN)(CH₂OH) (Quaternary C1) | ~40-50 |
| -CH₂OH | ~65-75 |
| Ring -CH₂- (C2/C4) | ~30-40 |
| Ring -CH₂- (C3) | ~15-25 |
Note: This table is illustrative. The chemical shift for the C3 carbon is expected to be the most upfield, being furthest from the electron-withdrawing substituents.
To unambiguously assign the complex signals from the cyclobutane ring protons and carbons, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint." The identification of this compound in a sample would involve matching its retention time and its fragmentation pattern to that of a known analytical standard. Common fragmentation pathways for this molecule might include the loss of water (H₂O), the hydroxymethyl group (-CH₂OH), or the cyanide radical (·CN).
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's exact elemental formula. For this compound, the molecular formula is C₆H₉NO. uni.lu HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical monoisotopic mass of this compound is calculated to be 111.06841 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence to confirm the elemental composition of the synthesized compound.
X-ray Crystallography and Solid-State Analysis of Related Structures
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state conformation and packing of this molecule can be inferred by analyzing the crystal structures of closely related 1,1-disubstituted cyclobutane derivatives. A pertinent example is the X-ray crystal structure of 1,1-cyclobutanedicarboxylic acid, which provides valuable insights into the geometry of the cyclobutane ring when substituted at a quaternary carbon.
A study of 1,1-cyclobutanedicarboxylic acid at low temperatures (20 K) revealed an ordered structure, which is often disordered at room temperature. aip.org The cyclobutane ring in this related molecule is not planar, a common feature for cyclobutane systems, which adopt a puckered conformation to relieve ring strain. aip.org In the case of 1,1-cyclobutanedicarboxylic acid, one of the ring carbons (Cγ) is displaced from the plane formed by the other three ring atoms. aip.org This puckering is a critical aspect of the ring's conformational analysis.
The bond lengths and angles within the cyclobutane ring of 1,1-cyclobutanedicarboxylic acid also provide a model for what can be expected in this compound. The Cα–Cβ bond lengths are slightly longer than the Cβ–Cγ bonds, and all internal ring angles are acute, deviating significantly from the ideal 90° of a planar square. aip.org These structural parameters are a direct consequence of the strain inherent in the four-membered ring system.
The solid-state packing of 1,1-cyclobutanedicarboxylic acid is dominated by hydrogen bonding between the carboxylic acid groups. aip.org For this compound, it is anticipated that hydrogen bonding involving the hydroxyl group would be a significant factor in its crystal packing.
Table 1: Crystallographic Data for the Related Compound 1,1-Cyclobutanedicarboxylic Acid at 20 K aip.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.983(2) |
| b (Å) | 10.374(4) |
| c (Å) | 10.917(3) |
| β (°) | 101.19(3) |
| Volume (ų) | 664.8(4) |
| Z | 4 |
| Average Cα–Cβ bond length (Å) | 1.560 |
| Average Cβ–Cγ bond length (Å) | 1.548 |
| Ring angle at Cα (°) | 88.52 |
| Average ring angle at Cβ (°) | 89.11 |
| Ring angle at Cγ (°) | 89.35 |
This data is for the related structure 1,1-cyclobutanedicarboxylic acid and serves as a model for the potential solid-state characteristics of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, these techniques would provide clear signatures for its key structural features: the hydroxyl group, the nitrile group, and the cyclobutane ring.
The hydroxyl group (-OH) is expected to exhibit a strong, broad absorption band in the IR spectrum in the region of 3500-3200 cm⁻¹ due to O-H stretching vibrations, with the broadening resulting from hydrogen bonding in the condensed phase. orgchemboulder.comlibretexts.org A C-O stretching vibration for a primary alcohol would typically appear in the range of 1075-1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com
The nitrile group (-C≡N) has a very characteristic and sharp absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. libretexts.orglibretexts.org This peak is often of medium intensity. In Raman spectroscopy, the C≡N stretch is also readily observed and can be quite intense.
The cyclobutane ring itself will give rise to a series of absorptions corresponding to C-H stretching and bending, as well as ring deformation modes. The C-H stretching vibrations of the methylene groups in the ring are expected in the 3000-2850 cm⁻¹ region. The CH₂ scissoring and wagging modes would appear in the fingerprint region, typically between 1500 and 1200 cm⁻¹.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3500-3200 (broad) | IR |
| Hydroxymethyl (-CH₂OH) | C-O stretch | 1075-1000 | IR |
| Nitrile (-C≡N) | C≡N stretch | 2260-2220 (sharp) | IR, Raman |
| Cyclobutane Ring (-CH₂-) | C-H stretch | 3000-2850 | IR, Raman |
| Cyclobutane Ring (-CH₂-) | CH₂ scissoring/wagging | 1500-1200 | IR, Raman |
Other Spectroscopic Methods Employed in Research
Beyond vibrational spectroscopy, several other techniques are indispensable for the complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide detailed information about the electronic environment of the hydrogen atoms. The protons of the cyclobutane ring are expected to resonate in the range of 1.5-2.5 ppm. nih.govdocbrown.info The two methylene groups of the cyclobutane ring may exhibit complex splitting patterns due to their diastereotopic nature. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of 3.5-4.5 ppm. The hydroxyl proton (-OH) would give a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. libretexts.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The quaternary carbon of the cyclobutane ring attached to the nitrile and hydroxymethyl groups would appear significantly downfield. The nitrile carbon has a characteristic chemical shift in the range of 115-120 ppm. libretexts.org The carbons of the cyclobutane ring would resonate in the aliphatic region, typically between 20 and 40 ppm, while the carbon of the hydroxymethyl group would be expected around 60-70 ppm.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental mass spectral data for this compound is not readily available in research literature, predicted data can be found in databases such as PubChem. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (111.14 g/mol ). Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the nitrile group (-CN), or water (-H₂O) from the molecular ion.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.0757 |
| [M+Na]⁺ | 134.0576 |
| [M-H]⁻ | 110.0611 |
| [M+NH₄]⁺ | 129.1022 |
| [M+K]⁺ | 150.0316 |
| [M+H-H₂O]⁺ | 94.0651 |
Data sourced from computational predictions.
Theoretical and Computational Chemistry of 1 Hydroxymethyl Cyclobutane 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are instrumental in characterizing the electronic structure and predicting the reactivity of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891). scirp.org
Electronic Structure Analysis
The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing nitrile (-CN) group and the electron-donating hydroxymethyl (-CH₂OH) group, both attached to the same carbon atom of the cyclobutane (B1203170) ring. This unique 1,1-disubstitution pattern creates a distinct electronic environment.
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxymethyl group and the sigma bonds of the cyclobutane ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the nitrile group, making the carbon atom of the nitrile group the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps can provide a detailed picture of the charge distribution. The oxygen and nitrogen atoms are expected to have significant negative partial charges, making them potential sites for hydrogen bonding. The carbon atom of the nitrile group will carry a partial positive charge, enhancing its electrophilicity. The MEP map would visually represent these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). researchgate.net
Reactivity Descriptors: Quantum chemical calculations can also provide various reactivity descriptors. For instance, Fukui functions can be used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision than simple charge analysis. researchgate.net Other descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity.
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Localization | Oxygen of -CH₂OH, σ-bonds of the ring | Site for electrophilic attack |
| LUMO Localization | π* orbital of -CN group | Site for nucleophilic attack |
| HOMO-LUMO Gap | Moderately large | Good kinetic stability |
| Partial Charge on Nitrile Carbon | Positive | Enhanced electrophilicity |
| Partial Charge on Oxygen and Nitrogen | Negative | Potential for hydrogen bonding |
Conformational Analysis and Dynamics
The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov The presence of two substituents on the same carbon atom in this compound leads to a complex conformational landscape.
Ring Puckering: The cyclobutane ring undergoes a dynamic "ring-puckering" motion, rapidly inverting between two equivalent puckered conformations. The angle of pucker and the barrier to this inversion are key conformational parameters. The substituents on the ring can influence both of these parameters.
Substituent Orientation: The hydroxymethyl and nitrile groups can adopt different orientations relative to the ring. The hydroxymethyl group has an additional degree of rotational freedom around the C-C bond connecting it to the ring. Computational studies would involve rotating the hydroxymethyl group and the nitrile group to identify the most stable conformers. It is likely that the most stable conformation will be one that minimizes steric hindrance between the substituents and the ring hydrogens, and potentially allows for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group.
Potential Energy Surface: A detailed conformational analysis would involve scanning the potential energy surface (PES) by systematically changing the key dihedral angles. This would allow for the identification of all low-energy conformers and the transition states that connect them. The results of such a scan would provide the relative energies of the different conformers and the energy barriers for their interconversion.
Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations can be performed. These simulations would model the movement of the atoms over time at a given temperature, providing insights into the flexibility of the molecule and the accessibility of different conformations.
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Ring Conformation | Puckered | Relief of ring strain |
| Most Stable Conformer | Minimizes steric hindrance, may involve intramolecular H-bonding | Dominant species at equilibrium |
| Rotational Barrier of -CH₂OH | Relatively low | High flexibility of the hydroxymethyl group |
| Ring Inversion Barrier | Influenced by substituents | Rate of interconversion between puckered forms |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information about transition states and reaction intermediates that are often difficult to observe experimentally. acs.org For this compound, computational studies can shed light on its formation and subsequent reactivity.
Formation of this compound: This compound is a cyanohydrin derivative of cyclobutanone. The formation of cyanohydrins typically involves the nucleophilic addition of a cyanide ion to a carbonyl group. nih.gov Computational modeling can be used to study the mechanism of this reaction, including the role of catalysts (acid or base) and the stereoselectivity of the addition if a chiral catalyst is used. The calculations would involve locating the transition state for the cyanide attack on the carbonyl carbon and determining the activation energy of the reaction.
Reactions of the Hydroxymethyl Group: The hydroxymethyl group can undergo various reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. Computational studies can model the mechanisms of these transformations, helping to predict the reaction conditions required and the potential for side reactions.
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Theoretical calculations can be used to investigate the mechanisms of these reactions, including the role of acid or base catalysts in hydrolysis and the nature of the reducing agent in the reduction.
Ring-Opening Reactions: Due to the inherent ring strain, cyclobutane derivatives can undergo ring-opening reactions under certain conditions, such as thermolysis or in the presence of transition metal catalysts. researchgate.net Computational modeling can predict the feasibility of such reactions for this compound and identify the most likely bond to be cleaved.
Prediction of Spectroscopic Parameters and Their Validation
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra. researchgate.net
NMR Spectroscopy: The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These calculations, when performed on the lowest energy conformers and averaged based on their Boltzmann populations, can provide a predicted NMR spectrum that can be compared with experimental data for structure verification. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the nitrile group.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in an IR spectrum. dtic.mil This allows for the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the various C-H and C-C stretches and bends of the cyclobutane ring.
Other Spectroscopic Techniques: Computational methods can also be used to predict other spectroscopic properties, such as UV-Vis spectra and mass spectrometry fragmentation patterns, further aiding in the characterization of the molecule.
| Spectroscopic Technique | Predicted Parameter | Expected Value/Region |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Complex pattern due to diastereotopic protons in the ring and -CH₂OH |
| ¹³C NMR | Chemical Shifts (ppm) | Quaternary carbon with -CN and -CH₂OH, nitrile carbon, and ring carbons |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | ~3200-3600 (broad) |
| IR Spectroscopy | C≡N Stretch (cm⁻¹) | ~2240-2260 |
Structure-Activity Relationship (SAR) Studies based on Computational Data
While there is limited publicly available information on the specific biological activities of this compound, computational data can be instrumental in hypothetical structure-activity relationship (SAR) studies. SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Cyclobutane-containing compounds have been shown to possess a range of biological activities, including antimicrobial and anticancer properties. nih.govcancer.gov
Molecular Docking: If a potential biological target for this molecule were identified, molecular docking simulations could be used to predict its binding mode and affinity to the active site of the target protein. This would involve generating a 3D model of the compound and "docking" it into the binding pocket of the protein, with the software calculating the most favorable binding orientation and estimating the binding energy.
Pharmacophore Modeling: Based on a set of known active molecules for a particular target, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This compound could then be evaluated to see how well it fits this pharmacophore model.
QSAR (Quantitative Structure-Activity Relationship): If a series of analogous compounds with known biological activities were available, a QSAR model could be developed. This involves finding a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological activity. The computationally derived descriptors for this compound, such as its electronic properties, size, and shape, could then be used in this model to predict its potential activity.
Designing New Analogs: The insights gained from these computational SAR studies could guide the design of new analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. For example, modifications to the hydroxymethyl or nitrile groups, or the addition of other substituents to the cyclobutane ring, could be explored computationally before undertaking their synthesis.
Applications and Advanced Research Directions Involving 1 Hydroxymethyl Cyclobutane 1 Carbonitrile
Role as Building Blocks in Complex Molecule Synthesis
The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive scaffold in the design of novel molecules. pharmablock.comnih.gov Unlike more flexible cycloalkanes, the puckered conformation of cyclobutane provides a fixed orientation for its substituents, which can be advantageous for achieving specific biological activities. pharmablock.com The functional groups of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891) serve as handles for a wide range of chemical transformations, allowing for its incorporation into more complex structures.
The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates. nih.govnih.gov Its incorporation can lead to improved potency, selectivity, and metabolic stability. pharmablock.comnih.gov The rigid nature of the cyclobutane ring helps to lock molecules into bioactive conformations, which can increase their affinity for biological targets. nih.gov As a bifunctional building block, this compound offers synthetic chemists a platform to explore new chemical space. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations allow for the systematic modification of lead compounds in drug discovery programs.
The use of cyclobutane scaffolds can confer several advantages in drug design:
Conformational Restriction : The rigid cyclobutane core reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. nih.gov
Metabolic Stability : Replacing metabolically vulnerable groups with a stable cyclobutane ring can improve a drug's pharmacokinetic properties. nih.gov
Three-Dimensionality : Moving away from flat, aromatic structures, three-dimensional scaffolds like cyclobutane can offer improved physicochemical properties and provide novel interactions with protein binding pockets. nih.govwhiterose.ac.uk
Several FDA-approved drugs incorporate a cyclobutane ring, demonstrating the scaffold's value in creating effective therapeutics. nih.govwhiterose.ac.uk For example, the hepatitis C virus (HCV) protease inhibitor boceprevir (B1684563) and the androgen receptor antagonist apalutamide (B1683753) both feature cyclobutane moieties that are critical to their function. pharmablock.com Building blocks like this compound are instrumental in synthesizing libraries of such complex molecules for screening and optimization in drug discovery pipelines. bioorganica.com.uabioorganica.com.ua
The cyclobutane unit is a core structural element in a diverse range of naturally occurring compounds that exhibit significant biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comrsc.org These natural products include alkaloids, terpenes, lignans (B1203133), and fatty acids. nih.govopenmedicinalchemistryjournal.com The synthesis of these complex molecules and their analogs often relies on the availability of functionalized cyclobutane precursors.
This compound can serve as a starting point for the synthesis of various biologically active derivatives. For instance, many cyclobutane-containing alkaloids and lignans feature intricate oxygenation patterns and stereochemistry that can be introduced via modifications of the hydroxymethyl group. nih.govopenmedicinalchemistryjournal.com The nitrile functionality provides a route to amines and carboxylic acids, which are common moieties in bioactive compounds like cyclobutane amino acids that can exhibit protective properties against UV radiation. openmedicinalchemistryjournal.com
| Bioactive Compound Class | Example(s) | Reported Biological Activity |
| Lignans | Magnosalin, Pellucidin A | Antifungal, Antiviral, Anticancer nih.gov |
| Alkaloids | Cyclomegistine | Not specified, novel ring system openmedicinalchemistryjournal.com |
| Non-protein Amino Acids | 2,4-Methanoproline | Insect repellent/antifeedant nih.gov |
| Marine Natural Products | Sceptrins | Antimicrobial nih.gov |
The development of synthetic routes to these compounds is a major focus of organic chemistry, with the goal of not only confirming their structures but also producing sufficient quantities for biological evaluation and developing potentially more potent analogs.
Enzyme-Catalyzed Reactions and Biocatalytic Transformations of Related Cyclobutane Compounds
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high levels of selectivity under mild reaction conditions. While specific enzyme-catalyzed reactions involving this compound are not widely documented, research on related cyclobutane and cyclopropane (B1198618) systems highlights the potential of biocatalytic methods. Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully employed for stereoselective cyclopropanations. nih.govnih.gov
Interestingly, these biocatalytically produced cyclopropanes can serve as precursors to optically active cyclobutenes through photoinduced ring expansion. nih.gov This chemoenzymatic strategy provides access to enantioenriched four-membered rings that are valuable intermediates in the synthesis of complex molecules. nih.gov The high diastereoselectivity and enantioselectivity achieved with enzymatic catalysts are often difficult to match with traditional chemical methods. nih.gov Furthermore, dioxygenase enzymes are known to participate in biochemical transformations that can involve the formation of highly strained four-membered peroxide intermediates known as dioxetanes, showcasing nature's ability to handle such ring systems. mdpi.com These examples underscore the potential for developing novel biocatalytic routes for the synthesis and transformation of functionalized cyclobutanes.
Advanced Synthetic Strategies Utilizing Cyclobutane Ring Strain
The significant ring strain of cyclobutane (approximately 26 kcal/mol) is a defining characteristic that chemists can exploit for synthetic purposes. nih.govbaranlab.org This inherent strain energy facilitates reactions that involve the selective cleavage of C-C bonds, enabling ring-opening, ring-expansion, and rearrangement reactions that would not occur in less strained systems. researchgate.netresearchgate.netresearchgate.net
Advanced synthetic methods have been developed that bypass traditional [2+2] cycloaddition reactions to construct the cyclobutane core with high precision. researchgate.netresearchgate.net These strategies are particularly useful for creating highly substituted or complex cyclobutane structures embedded within larger molecules. researchgate.net
Key advanced strategies include:
Ring Contraction : Methods have been developed for the stereoselective synthesis of substituted cyclobutanes from readily available five-membered rings like pyrrolidines. chemistryviews.org This approach involves the extrusion of a nitrogen atom to contract the ring, yielding the corresponding cyclobutane. chemistryviews.org
Strain-Release-Driven Ring-Opening : Highly strained precursors like bicyclo[1.1.0]butanes (BCBs) can undergo ring-opening reactions when treated with nucleophiles, radicals, or electrophiles. researchgate.net This strategy provides a powerful route to 1,3-difunctionalized cyclobutanes. researchgate.netresearchgate.net
Transannular Reactions : The McMurry reaction, when applied to macrocyclic 1,4-diketones, can induce a transannular coupling to form a strained cyclobutane ring, offering a unique approach to synthesizing cyclobutane-containing lignans that avoids traditional cycloaddition methods. auburn.edu
These modern synthetic strategies leverage the unique reactivity imparted by ring strain, expanding the toolkit available to chemists for the efficient and stereoselective synthesis of complex cyclobutane derivatives. researchgate.netrsc.org
Research on Laboratory Safety and Environmental Considerations Pertaining to Chemical Compounds
Methodologies for Chemical Risk Assessment in Academic Laboratories
Chemical risk assessment in academic laboratories is a systematic process to identify hazards and evaluate the associated risks to ensure the implementation of adequate control measures. tudelft.nlsolubilityofthings.com Unlike industrial settings, academic labs often handle smaller quantities of a wider variety of chemicals, including novel compounds with limited safety data. flinnsci.com Therefore, the methodologies employed must be adaptable and comprehensive.
Several frameworks and regulations guide this process, primarily the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) in the United States. nih.govosha.gov This standard mandates the development of a Chemical Hygiene Plan (CHP), a written program that outlines procedures and controls to protect lab personnel from chemical hazards. flinnsci.comlabmanager.com A cornerstone of the CHP is the performance of risk assessments before experiments are conducted. nfpa.orgfireandsafetyjournalamericas.com
Common methodologies for risk assessment in this context can be categorized as qualitative, semi-quantitative, and quantitative. tudelft.nlresearchgate.net
Qualitative Risk Assessment: This is the most common approach in academic labs. It involves identifying hazards based on the intrinsic properties of a substance (e.g., toxicity, flammability, reactivity) and the experimental conditions. Information is gathered from Safety Data Sheets (SDS), which provide crucial data on hazards, handling, storage, and emergency procedures. nih.govlabmanager.com The assessment relies on the professional judgment of experienced researchers to determine the level of risk and the necessary safety precautions. researchgate.net
Hazard and Operability (HAZOP) Analysis: While more common in industrial process safety, a modified HAZOP can be applied to complex laboratory setups. cetjournal.it It involves a systematic review of the experimental process to identify potential deviations from the intended design and their consequences. cetjournal.it
Control Banding: This is a qualitative risk assessment strategy that groups chemicals into "bands" based on their hazard classification (e.g., GHS hazard statements) and the scale of the operation. Each band corresponds to a pre-defined set of control measures (e.g., general ventilation, fume hood, containment). This approach is particularly useful when detailed toxicological data for a specific compound like 1-(hydroxymethyl)cyclobutane-1-carbonitrile (B1465891) is unavailable.
The National Fire Protection Association (NFPA) 45 standard provides specific guidelines for fire protection in laboratories using chemicals, classifying labs based on the quantities and hazards of the chemicals present. nfpa.orgfireandsafetyjournalamericas.comansi.org This standard is a critical resource in assessing fire-related risks. ansi.org
| Methodology | Description | Typical Application in Academic Labs | Key Inputs |
|---|---|---|---|
| Qualitative Assessment | Relies on researcher experience and judgment to identify hazards and select controls. | Routine experiments with known classes of compounds. | Safety Data Sheets (SDS), chemical literature, researcher knowledge. |
| Semi-Quantitative (Matrix-Based) | Uses a scoring system for hazard and exposure to rank risks systematically. researchgate.net | Evaluating new procedures or when comparing risks of different chemicals. | Hazard ratings (e.g., GHS), quantity used, exposure potential. |
| Control Banding | Groups chemicals by hazard class to assign standardized control strategies. | Assessing risks for novel compounds or substances with limited toxicological data. | GHS hazard categories, physical form of the substance, scale of operation. |
| HAZOP Analysis (Modified) | Systematic review of experimental procedures to identify deviations and potential failures. cetjournal.it | Complex or high-risk experimental setups and pilot-scale operations. | Process flow diagrams, standard operating procedures. |
Environmental Fate Studies of Relevant Cyclobutane (B1203170) Nitriles and Analogues
Nitriles (organic compounds containing a –C≡N functional group) are introduced into the environment from natural and anthropogenic sources. frontiersin.org Their toxicity varies, but many are considered hazardous. frontiersin.orgilpi.com The primary mechanism for the environmental degradation of many nitriles is microbial action. nih.gov Certain bacteria and fungi possess enzymes, such as nitrilases or nitrile hydratases and amidases, that can detoxify nitriles by converting them into less toxic carboxylic acids and ammonia. frontiersin.orgresearchgate.net This process can ultimately lead to the mineralization of the compound into carbon dioxide and water. nih.gov
However, the biodegradability of nitriles is highly structure-dependent. frontiersin.org Some nitriles can be growth-suppressing or even lethal to microbial communities, which would hinder bioremediation. frontiersin.org The raw material nitrile butadiene rubber, for example, is not considered biodegradable because its polymer structure prevents breakdown by microorganisms. ansell.comansell.com While additives can be used to promote degradation, their effectiveness and environmental safety can be a concern. ansell.comansell.com
The cyclobutane ring, a strained four-membered carbocycle, may also influence the compound's environmental persistence. While some studies have explored the degradation of complex cyclobutane-containing molecules like the pyrethroid insecticide cypermethrin, these are structurally distinct. In the case of cypermethrin, degradation occurs through hydrolysis and microbial action, but the molecule is relatively immobile in soil due to strong binding to organic matter. piat.org.nz The persistence of metabolites can also be a concern. piat.org.nz The stability of the cyclobutane ring in this compound under various environmental conditions (e.g., pH, UV light) would require specific experimental studies.
| Compound/Class | Primary Degradation Pathway | Influencing Factors | Potential Outcome |
|---|---|---|---|
| Aliphatic Nitriles (general) | Microbial degradation (via nitrilase or nitrile hydratase/amidase systems). frontiersin.orgnih.gov | Microbial community composition, presence of oxygen, chemical structure. frontiersin.orgnih.gov | Conversion to carboxylic acids and ammonia; potential for complete mineralization. nih.gov |
| Cypermethrin (Cyclobutane analogue) | Microbial degradation, hydrolysis, photolysis. piat.org.nz | Soil organic matter content (sorption), pH, presence of microbes. piat.org.nz | Degradation in soil and water, but potential for persistence in sediment. piat.org.nz |
| Nitrile Butadiene Rubber | Not readily biodegradable. ansell.comansell.com | Polymer structure prevents microbial metabolism. ansell.com | Physical degradation into smaller plastic particles. ansell.com |
Given the presence of both a nitrile group and a cyclobutane ring, improper disposal of this compound could pose an environmental risk. It is forbidden by law to dispose of chemical wastes down drains or through standard refuse collection. st-andrews.ac.uk All wastes must be collected, properly labeled, and disposed of as hazardous chemical waste according to institutional and regulatory guidelines. st-andrews.ac.uk
Development of Enhanced Safe Handling Procedures for Chemical Research on Cyclobutane Compounds
Developing safe handling procedures for this compound requires consideration of hazards associated with both the cyclobutane moiety and the nitrile functional group. Prudent practices for handling all laboratory chemicals form the baseline for safety. nih.gov
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical hood, to minimize the risk of inhalation. chemicalbook.comnj.gov
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes:
Eye Protection: Tightly fitting safety goggles with side shields are essential to protect against splashes. chemicalbook.com
Hand Protection: Nitrile gloves are commonly used for incidental chemical contact in laboratories. upenn.eduwestlab.com.au However, it is crucial to recognize that thin, disposable nitrile gloves offer only limited splash protection and have very short breakthrough times for certain organic solvents. ilpi.comupenn.edu For prolonged contact or when handling concentrated solutions, heavier-duty gloves or double-gloving should be considered. Gloves must be inspected before use and changed immediately upon contamination. chemicalbook.comupenn.edu
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact. nih.govchemicalbook.com For larger quantities, impervious and flame-resistant clothing may be necessary. chemicalbook.com
Specific Handling Procedures:
Avoiding Ingestion and Inhalation: Assume the compound is toxic. Avoid direct contact, inhalation of vapors or aerosols, and ingestion. nih.gov Aliphatic nitriles can be metabolized to release cyanide ions in the body, which is the basis for their systemic toxicity. nih.gov
Preventing Fires: While specific flammability data may be lacking, cyclobutane itself is an extremely flammable gas. chemicalbook.com Many organic nitriles are also combustible. Therefore, this compound should be kept away from all sources of ignition, such as open flames, hot surfaces, and sparks. chemicalbook.comnj.gov When transferring the substance, non-sparking tools and grounded equipment should be used to prevent static discharge. nj.gov
Chemical Compatibility: Nitriles are generally incompatible with strong acids, bases, and oxidizing agents. ilpi.comnj.gov Contact with these substances can lead to vigorous reactions. The compound should be stored in tightly closed containers in a cool, well-ventilated area away from incompatible materials. nj.gov
Spill Response and Waste Disposal: An emergency plan for spills should be in place. Small spills can be absorbed with an inert material and collected in a sealed container for disposal. carlroth.com All waste containing the compound must be treated as hazardous waste and disposed of according to institutional protocols. st-andrews.ac.uk
| Procedure | Rationale | Specific Action |
|---|---|---|
| Use of Engineering Controls | To minimize inhalation exposure to vapors or aerosols. | Conduct all manipulations within a certified chemical fume hood. chemicalbook.com |
| Selection of PPE | To prevent skin and eye contact. | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for splash protection, change immediately if contaminated). chemicalbook.comupenn.edu |
| Ignition Source Control | To prevent fire and explosion, given the potential flammability of cyclobutane and nitrile compounds. | Keep away from heat, sparks, and open flames. Use non-sparking tools and bonded/grounded containers during transfer. nj.gov |
| Chemical Segregation | Nitriles can react hazardously with incompatible materials. ilpi.com | Store separately from strong acids, bases, and oxidizing agents. nj.gov |
| Waste Management | To prevent environmental contamination and ensure regulatory compliance. | Collect all waste in labeled, sealed containers for disposal as hazardous chemical waste. st-andrews.ac.uk |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(hydroxymethyl)cyclobutane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A plausible route involves cyclobutanone derivatives as starting materials. For example, cyclobutanone can react with malononitrile in the presence of a base (e.g., NaOEt or KOtBu) to form a cyanocyclobutane intermediate, followed by hydroxymethylation via formaldehyde or hydroxymethylation reagents under mild acidic conditions . Solvent selection (ethanol/methanol) and temperature (room temp. to reflux) are critical for yield optimization. Continuous flow processes, as used in analogous carbonitrile syntheses, may enhance scalability .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- NMR : Cyclobutane ring protons appear as complex multiplets (δ 1.8–2.5 ppm due to ring strain). The hydroxymethyl group (-CH2OH) shows signals at δ 3.5–4.0 ppm (split into a triplet for -CH2- and a broad singlet for -OH). The nitrile carbon in resonates at ~120 ppm .
- IR : A sharp peak near 2240 cm confirms the nitrile group. Hydroxymethyl O-H stretch appears as a broad band around 3300 cm.
- MS : Molecular ion [M+H] should align with the molecular formula (CHNO). Fragmentation patterns (e.g., loss of HO or CN) aid structural confirmation .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology : The nitrile group is susceptible to hydrolysis under strongly acidic/basic conditions. Stability studies should include:
- Hydrolytic Stability : Monitor degradation (e.g., via HPLC) in buffers (pH 3–10) at 25–60°C.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- Storage : Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the compound’s reactivity in nucleophilic additions or cycloadditions?
- Methodology : Ring strain (≈26 kcal/mol in cyclobutane) increases electrophilicity at the nitrile carbon. Kinetic studies under varying nucleophiles (e.g., Grignard reagents) can quantify reactivity. Computational analysis (DFT) of transition states (e.g., using Gaussian or ORCA) reveals strain-induced bond distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
